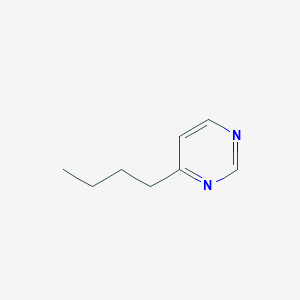

4-Butylpyrimidine

Beschreibung

4-Butylpyrimidine is a pyrimidine derivative characterized by a butyl substituent at the 4-position of the heterocyclic aromatic ring. Pyrimidines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and material science due to their electronic properties and ability to participate in hydrogen bonding. The butyl group in 4-butylpyrimidine introduces significant lipophilicity, which can enhance membrane permeability in drug candidates or modify material properties such as thermal stability and solubility in nonpolar solvents .

Eigenschaften

IUPAC Name |

4-butylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-4-8-5-6-9-7-10-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWHJRRVAUXIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597522 | |

| Record name | 4-Butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28918-79-8 | |

| Record name | 4-Butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyrimidine can be achieved through several methods. One common approach involves the reaction of butylamine with a pyrimidine precursor under controlled conditions. For instance, the reaction between butylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate can yield 4-Butylpyrimidine . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Butylpyrimidine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: Oxidation of the butyl group can lead to the formation of butylpyrimidine derivatives with different oxidation states.

Reduction Reactions: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include various substituted pyrimidines, oxidized derivatives, and reduced pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

4-Butylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in organic synthesis and material science.

Wirkmechanismus

The mechanism of action of 4-Butylpyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key differences between 4-butylpyrimidine and structurally related compounds:

Key Observations:

Substituent Effects : The butyl group in 4-butylpyrimidine confers greater lipophilicity compared to methyl-substituted analogs (e.g., 4-methylpyrimidine). This property may enhance bioavailability in drug design but could reduce solubility in aqueous systems .

Heterocycle Variants : Thiazole derivatives (e.g., 4-methylthiazole) exhibit distinct electronic properties due to sulfur incorporation, enabling applications in coordination chemistry and catalysis, unlike pyrimidines .

Functional Groups: Compounds like 4-methylresorcinol prioritize hydroxyl groups for hydrophilic interactions, diverging from the alkyl-focused modifications in 4-butylpyrimidine .

Biologische Aktivität

4-Butylpyrimidine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

4-Butylpyrimidine, with the chemical formula C_9H_12N_2, belongs to the pyrimidine family, which is characterized by a six-membered ring containing nitrogen atoms. Its structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 4-butylpyrimidine exhibit significant antimicrobial activity. For instance, certain derivatives have been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that compounds derived from 4-butylpyrimidine displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings .

Antiviral Activity

In addition to antimicrobial effects, 4-butylpyrimidine derivatives have been investigated for their antiviral properties. Preliminary studies suggest that these compounds may inhibit viral replication through interference with viral enzymes or host cell receptors. The exact mechanisms remain under investigation, but initial findings indicate promise in treating viral infections .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-butylpyrimidine has been explored in various models. Research indicates that it may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory marker levels. This suggests a possible application in treating inflammatory diseases such as arthritis and other chronic conditions .

The biological activity of 4-butylpyrimidine is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in disease pathways. For example, they may inhibit phospholipase D (NAPE-PLD), which plays a crucial role in lipid metabolism and signaling .

- Receptor Modulation : Certain compounds may bind to receptors involved in neurotransmission and inflammatory responses, altering their activity and leading to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-butylpyrimidine is essential for optimizing its biological activity. Research has shown that modifying specific functional groups can enhance potency and selectivity for particular targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Substitution at the 2-position | Enhanced receptor binding affinity |

| Alteration of nitrogen positions | Improved enzyme inhibition rates |

These modifications have led to the development of more potent derivatives with improved pharmacological profiles .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of 4-butylpyrimidine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains, highlighting their potential as novel antibiotics .

- Anti-inflammatory Activity : In vivo studies using animal models demonstrated that administration of specific 4-butylpyrimidine derivatives resulted in significant reductions in paw edema compared to controls, indicating effective anti-inflammatory properties .

- Neuroprotective Effects : Recent research has indicated that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration, suggesting their potential application in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.